1,7-Naphthyridine, decahydro-, trans-

Übersicht

Beschreibung

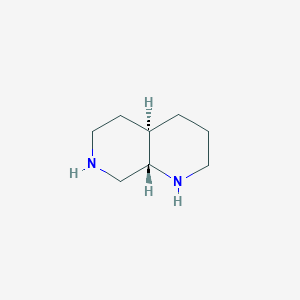

1,7-Naphthyridine, decahydro-, trans- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms The trans- configuration indicates that the substituents on the ring are positioned on opposite sides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridine, decahydro-, trans- typically involves the hydrogenation of naphthyridine derivatives. One common method is the catalytic hydrogenation of 1,7-naphthyridine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the naphthyridine ring, resulting in the fully saturated decahydro structure.

Industrial Production Methods

In an industrial setting, the production of 1,7-Naphthyridine, decahydro-, trans- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and efficient hydrogenation of naphthyridine derivatives. The use of high-performance catalysts and optimized reaction parameters further enhances the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Naphthyridine, decahydro-, trans- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction of the compound can lead to the formation of partially hydrogenated intermediates.

Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with other functional groups using reagents like halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.

Substitution: Halogenation using chlorine or bromine, alkylation using alkyl halides, and acylation using acyl chlorides.

Major Products Formed

Oxidation: Naphthyridine oxides.

Reduction: Partially hydrogenated naphthyridine intermediates.

Substitution: Halogenated, alkylated, or acylated naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

1,7-Naphthyridine, decahydro-, trans- is characterized by its fully saturated structure and trans- configuration. The synthesis of this compound typically involves catalytic hydrogenation of naphthyridine derivatives. Common methods include:

- Catalytic Hydrogenation : Utilizing palladium or platinum catalysts under high pressure and temperature conditions.

- Continuous Flow Reactors : Employed in industrial production for efficient hydrogenation processes, allowing for precise control over reaction conditions.

Scientific Research Applications

1,7-Naphthyridine, decahydro-, trans- has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of 1,7-naphthyridine exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : In vitro studies have reported antiproliferative effects on several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 2.74 |

| HCT116 | 3.18 |

| HT29 | 1.09 |

| SW620 | 3.05 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inducing apoptosis and inhibiting cell proliferation.

Industrial Applications

In the industrial sector, 1,7-naphthyridine derivatives are utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives serve as intermediates in the synthesis of dyes, pigments, and other fine chemicals.

Material Science

The compound is being explored as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for developing novel materials with unique properties.

Case Studies

Several case studies highlight the therapeutic potential of 1,7-naphthyridine derivatives:

- Study on Colon Cancer Cells : A study evaluated the effects of a derivative on colon cancer cells (SW480 and HCT116), demonstrating significant inhibition of cell proliferation through apoptosis induction.

- Antibacterial Efficacy : Another study assessed antibacterial properties against E. coli, revealing substantial reductions in bacterial growth rates at low concentrations.

Wirkmechanismus

The mechanism of action of 1,7-Naphthyridine, decahydro-, trans- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. Similarly, its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the interaction with key signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1,7-Naphthyridine, decahydro-, trans- can be compared with other naphthyridine derivatives, such as:

1,5-Naphthyridine: Known for its biological activities, including antimicrobial and anticancer properties. It differs in the position of nitrogen atoms in the ring structure.

1,6-Naphthyridine: Exhibits a range of pharmacological activities, including anti-HIV and anti-inflammatory effects. It has a different arrangement of nitrogen atoms compared to 1,7-naphthyridine.

1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals. It has a distinct nitrogen atom arrangement and exhibits unique chemical reactivity.

The uniqueness of 1,7-Naphthyridine, decahydro-, trans- lies in its fully saturated structure and trans- configuration, which impart specific chemical and biological properties that differentiate it from other naphthyridine derivatives.

Biologische Aktivität

1,7-Naphthyridine, decahydro-, trans- (CAS Number: 13623-82-0) is a saturated heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a fully saturated decahydro configuration and a trans- arrangement of substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The synthesis of 1,7-naphthyridine, decahydro-, trans- typically involves catalytic hydrogenation of naphthyridine derivatives. Common methods include:

- Catalytic Hydrogenation : Utilizing palladium or platinum catalysts under high pressure and temperature conditions.

- Continuous Flow Reactors : Employed in industrial production for efficient hydrogenation processes.

The compound's structure can be depicted as follows:

1,7-Naphthyridine, decahydro-, trans- exhibits biological activity through interactions with specific molecular targets. Key mechanisms include:

- Antimicrobial Activity : The compound inhibits bacterial enzymes involved in cell wall synthesis and DNA replication.

- Anticancer Properties : It induces apoptosis and inhibits cell proliferation by modulating key signaling pathways such as the WNT signaling pathway.

Antimicrobial Activity

Research indicates that 1,7-naphthyridine derivatives show significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies have reported the antiproliferative effects of 1,7-naphthyridine derivatives on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 2.74 |

| HCT116 | 3.18 |

| HT29 | 1.09 |

| SW620 | 3.05 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inducing G0/G1 cell cycle arrest and reducing tumor growth in xenograft models .

Comparative Analysis with Related Compounds

The biological activity of 1,7-naphthyridine, decahydro-, trans- can be compared with other naphthyridine derivatives:

The unique fully saturated structure of 1,7-naphthyridine contributes to its specific biological properties that differentiate it from its counterparts.

Case Studies

Several case studies highlight the therapeutic potential of 1,7-naphthyridine derivatives:

- Study on Colon Cancer Cells : A study evaluated the effects of a derivative on colon cancer cells (SW480 and HCT116), demonstrating significant inhibition of cell proliferation through apoptosis induction.

- Antibacterial Efficacy : Another study assessed the antibacterial properties against E. coli, revealing a substantial reduction in bacterial growth rates at low concentrations.

Eigenschaften

IUPAC Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWYIBCMNHXFE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNCC2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CCNC[C@H]2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623453 | |

| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-82-0 | |

| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.